molecular formula C8H8ClNO3 B1378437 1-(Chloromethyl)-3-methoxy-5-nitrobenzene CAS No. 1261854-28-7

1-(Chloromethyl)-3-methoxy-5-nitrobenzene

Cat. No. B1378437
M. Wt: 201.61 g/mol
InChI Key: WEOYGUDIOABRHK-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

This involves a detailed study of the compound’s molecular structure, including bond lengths and angles, the hybridization of atoms, and the presence of any functional groups.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

1. Chloromethylation of Aromatic Compounds

  • Application Summary: Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Methods of Application: The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
  • Results: The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .

2. Synthesis of Hyper Cross-linked Polymers

  • Application Summary: Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
  • Methods of Application: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

3. Friedel Craft Reactions

  • Application Summary: The HCP material is in most cases synthesized by Friedel Craft reactions . These reactions are a type of electrophilic aromatic substitution that involves the reaction of an electron-rich aromatic ring with an electron-poor species in the presence of a strong Lewis acid catalyst.
  • Methods of Application: The reaction typically involves the use of a haloalkane (like chloromethane) and a Lewis acid catalyst such as FeCl3 or AlCl3 .
  • Results: The reaction results in the formation of a substituted aromatic ring .

4. Design and Synthesis of Advanced Functional Materials

  • Application Summary: Porous materials have undergone evolution from the inorganic skeleton of zeolites, activated carbon, silica, to hybrid metal–organic frameworks (MOFs), porous coordination .
  • Methods of Application: The design, synthesis and utilization of advanced functional materials with a special porous architecture in the micro- and nanoscale range is always an important subject in many scientific fields .
  • Results: These materials have high surface area, excellent porosity, small pore size and strong packing . They have a wide range of applications such as gas storage, drug delivery, chromatographic separations, super capacitors, water treatment, and molecular separation .

5. Environmental Pollution and Catalysis

  • Application Summary: Hyper Cross-linked polymers (HCPs) are promising candidates for solving environmental pollution and catalysis as well as energy crisis .
  • Methods of Application: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc .

6. Energy Storage

  • Application Summary: Hypercrosslinked polymers (HCPs) have been used in energy storage applications .
  • Methods of Application: The design, synthesis and utilization of advanced functional materials with a special porous architecture in the micro- and nanoscale range is always an important subject in many scientific fields .
  • Results: HCPs have high surface area, excellent porosity, small pore size and strong packing . They have a wide range of applications such as gas storage, super capacitors, etc .

Safety And Hazards

This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.


Future Directions

This involves discussing potential future research directions or applications of the compound.


properties

IUPAC Name

1-(chloromethyl)-3-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOYGUDIOABRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-methoxy-5-nitrobenzene

CAS RN

1261854-28-7
Record name 1-(chloromethyl)-3-methoxy-5-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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